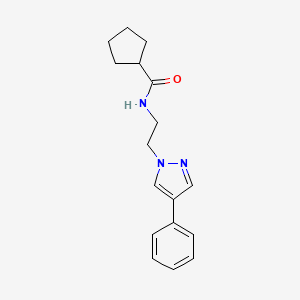

N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

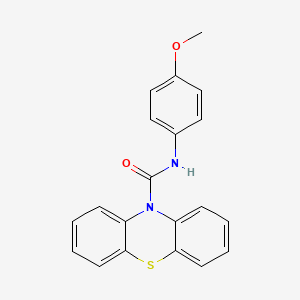

The compound N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The compound is a cyclopentanecarboxamide derivative, which suggests it contains a cyclopentane ring attached to a carboxamide functional group. The presence of a phenyl group indicates an aromatic ring is also part of the structure, contributing to its chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves cyclization reactions and the formation of amide bonds. For instance, the synthesis of pyranoquinolines from 1-acetyl N-aryl cyclopentanecarboxamides involves a tandem cyclization/ring-opening/recyclization reaction mediated by H2SO4, which also includes a novel ring-cleavage of the cyclopentane unit . Although the exact synthesis of this compound is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, ethyl 5-(4-(2-phenylacetamido)phenyl)-1H-pyrazole-3-carboxylate, was determined by X-ray diffraction and characterized by various spectroscopic techniques, indicating its monoclinic system and space group . These structural details are essential for understanding the interaction of the compound with biological targets.

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including heterocyclization and amide bond formation, as seen in the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives . The reactivity of such compounds is influenced by the substituents on the pyrazole ring and the nature of the amide bond.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. Spectroscopic techniques like NMR, FT-IR, and mass spectroscopy are commonly used to characterize these compounds . The presence of functional groups like amides and aromatic rings can significantly affect these properties, influencing their potential applications in pharmaceuticals and materials science.

Relevant Case Studies

The biological activity of pyrazole derivatives has been extensively studied. For instance, certain N-substituted pyrazole carboxamides exhibit promising antimicrobial properties against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . Another compound was evaluated for its anticancer activity against breast cancer cells . These case studies highlight the potential therapeutic applications of pyrazole derivatives, including the compound of interest.

Applications De Recherche Scientifique

Anticancer Applications

Pyrazole derivatives have been synthesized and evaluated for their cytotoxicity and inhibitory activity against human topoisomerase IIα, a critical enzyme involved in DNA replication. These compounds have shown promising in vitro cytotoxicity against cancerous cell lines such as MCF-7 (breast cancer), NCI-H460 (lung cancer), and HeLa (cervical cancer), indicating their potential as anticancer agents. For instance, certain analogues demonstrated superior cytotoxicity with IC50 values ranging from 7.01 to 14.31 μM against these cell lines and showed significant topoisomerase IIα inhibition, suggesting their applicability in cancer therapy (Raquib Alam et al., 2016).

Role in Chemical Synthesis

Pyrazole derivatives have been utilized as ligands in Ullmann-type homocoupling reactions, demonstrating effective C-N bond formations between aryl halides and N-heteroaryls. These reactions are facilitated by the use of N-picolinamides as ligands, highlighting the versatility of pyrazole compounds in organic synthesis (F. Damkaci et al., 2014).

Antimicrobial Activities

Novel substituted pyrazoles and isoxazoles have been synthesized and evaluated for their antimicrobial activity. These compounds have shown significant antibacterial and antifungal properties, suggesting their potential use in addressing microbial infections. The efficacy of these compounds against various bacterial and fungal strains indicates their relevance in the development of new antimicrobial agents (Biradar et al., 2009).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[2-(4-phenylpyrazol-1-yl)ethyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O/c21-17(15-8-4-5-9-15)18-10-11-20-13-16(12-19-20)14-6-2-1-3-7-14/h1-3,6-7,12-13,15H,4-5,8-11H2,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEEINSDMGCTMDK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-cyclopropyl-3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2504065.png)

![2-[1-(2,2,2-Trifluoroethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2504069.png)

![2-([1,1'-biphenyl]-4-yl)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2504073.png)

![Tert-butyl 5-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2504077.png)

![4-{[2-(trifluoromethyl)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2504083.png)

![3,4-Dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2504086.png)